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This guide provides an in-depth comparison of ODM-203's performance against other notable

kinase inhibitors, supported by experimental data. We will delve into its dual inhibitory

mechanism targeting both Fibroblast Growth Factor Receptors (FGFRs) and Vascular

Endothelial Growth Factor Receptors (VEGFRs), critical pathways in tumor progression and

angiogenesis.

Dual Inhibition of FGFR and VEGFR Signaling
ODM-203 is a small molecule inhibitor designed to potently and selectively target both the

FGFR and VEGFR families of receptor tyrosine kinases.[1] This dual inhibition is significant as

both pathways are crucial for tumor growth, and targeting them simultaneously may offer a

more comprehensive anti-cancer strategy.[2] Alterations in FGFR genes and upregulation of

VEGFR are common in various cancers, often correlating with poor prognosis.[1] Furthermore,

FGFR signaling activation has been identified as a potential resistance mechanism to VEGFR

inhibition, providing a strong rationale for the dual targeting approach of ODM-203.[1]

Comparative Performance Data
ODM-203 has demonstrated equipotent inhibitory activity against both FGFR and VEGFR

families in preclinical studies.[3][4] The following table summarizes the half-maximal inhibitory

concentration (IC50) values of ODM-203 in comparison to other relevant inhibitors.
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Kinase Target
ODM-203 IC50
(nmol/L)

Lucitanib IC50
(nmol/L)

AZD-4547 IC50
(nmol/L)

Dovitinib IC50
(nmol/L)

FGFR1 ~6-35
>5x less potent

than VEGFR2

Data Not

Available

Data Not

Available

FGFR2 ~6-35
Data Not

Available

Data Not

Available

Data Not

Available

FGFR3 ~6-35
Data Not

Available

Data Not

Available

Data Not

Available

FGFR4 ~6-35
Data Not

Available

Data Not

Available

Data Not

Available

VEGFR1 ~6-35
Data Not

Available

Data Not

Available

Data Not

Available

VEGFR2 ~6-35
Data Not

Available

Data Not

Available

Data Not

Available

VEGFR3 ~6-35
Data Not

Available

Data Not

Available

Data Not

Available

Cell Proliferation

(H1581 - FGFR1

dependent)

104
Similar to ODM-

203

Data Not

Available

Data Not

Available

Cell Proliferation

(SNU16 - FGFR2

dependent)

~50-150
Similar to ODM-

203

Data Not

Available

Data Not

Available

Cell Proliferation

(RT4 - FGFR3

dependent)

192
Similar to ODM-

203

Data Not

Available

Data Not

Available

VEGFR-induced

Tube Formation

(HUVEC)

33 1
Data Not

Available

Data Not

Available

Data compiled from multiple sources.[1][3][5]
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In biochemical assays, ODM-203 shows low nanomolar IC50 values against FGFR1-4 and

VEGFR1-3, indicating strong, balanced inhibition.[3] In cellular assays, it effectively inhibits the

proliferation of FGFR-dependent cancer cell lines and VEGFR-driven endothelial tube

formation at similar concentrations.[1][5] Notably, while Lucitanib is potent against VEGFR, it is

significantly less active against FGFR, highlighting the unique, equipotent profile of ODM-203.

[3][5] Furthermore, a broad kinase selectivity screen revealed that ODM-203 is highly selective,

suppressing only 9 out of 317 other kinases by more than 70% at a 1 µmol/L concentration,

compared to 39 and 74 for AZD-4547 and dovitinib, respectively.[3]

Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental

findings. Below are the protocols for key assays used to validate the dual inhibitory effect of

ODM-203.

Radiometric Kinase Assays
These assays were employed to determine the in vitro potency of ODM-203 against

recombinant FGFR and VEGFR kinases.

Objective: To measure the half-maximal inhibitory concentration (IC50) of ODM-203 against

specific kinase targets.

Methodology:

Recombinant human FGFR and VEGFR kinase domains were utilized.

The kinase reactions were performed in a buffer containing ATP and a specific substrate

peptide.

ODM-203 was added in a range of concentrations to determine its inhibitory effect.

The incorporation of radiolabeled phosphate from [γ-33P]ATP into the substrate was

measured to quantify kinase activity.

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic

equation.
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Cell Proliferation Assays
The effect of ODM-203 on the growth of FGFR-dependent cancer cell lines was assessed to

confirm its cellular activity.

Objective: To evaluate the anti-proliferative activity of ODM-203 in cancer cells with known

FGFR genomic alterations.

Cell Lines:

H1581: Lung cancer cell line with FGFR1 amplification.[5]

SNU16: Stomach cancer cell line with FGFR2 amplification.[3]

RT4: Bladder cancer cell line with an activating FGFR3 mutation.[5]

Methodology:

Cells were seeded in 96-well plates and allowed to adhere overnight.

The following day, cells were treated with a serial dilution of ODM-203 or a vehicle control.

After a 72-hour incubation period, cell viability was assessed using a standard method such

as the CellTiter-Glo® Luminescent Cell Viability Assay.

IC50 values were determined from the resulting dose-response curves.

HUVEC Tube Formation Assay
This assay was used to investigate the anti-angiogenic potential of ODM-203 by assessing its

effect on the formation of capillary-like structures by human umbilical vein endothelial cells

(HUVECs).

Objective: To determine the ability of ODM-203 to inhibit VEGFR-mediated angiogenesis in

vitro.

Methodology:

HUVECs were seeded on a layer of Matrigel in a 96-well plate.
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The cells were treated with various concentrations of ODM-203 in the presence of Vascular

Endothelial Growth Factor (VEGF).

After an incubation period of 16-24 hours, the formation of tube-like structures was visualized

and quantified by microscopy.

The IC50 value was calculated as the concentration of ODM-203 that caused a 50%

reduction in tube formation.

Visualizing the Mechanism and Workflow
To further clarify the biological context and experimental design, the following diagrams

illustrate the targeted signaling pathways and a typical experimental workflow.
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Caption: Dual inhibition of FGFR and VEGFR pathways by ODM-203.
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Caption: Preclinical validation workflow for ODM-203.

Clinical Perspective
Preliminary results from a first-in-human, dose-escalation study (NCT02264418) in patients

with advanced solid tumors have shown that ODM-203 has a manageable safety profile and

demonstrates promising anti-tumor activity.[6][7] Partial responses have been observed in

patients with renal cell carcinoma and FGFR-mutated salivary gland cancer.[6] These early

clinical findings support the preclinical data and the therapeutic potential of dual FGFR and

VEGFR inhibition.
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In summary, ODM-203 is a potent and selective dual inhibitor of the FGFR and VEGFR kinase

families. Its equipotent activity against both pathways, confirmed through a variety of in vitro

and in vivo models, distinguishes it from other kinase inhibitors. The preclinical data, coupled

with encouraging early clinical results, positions ODM-203 as a promising therapeutic agent for

cancers dependent on these signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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